(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C14H22BN3O4. This compound is notable for its use in various chemical and biological applications, particularly in the development of pharmaceuticals and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with tert-butoxycarbonyl piperazine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different functional groups, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various boronic esters, substituted pyridines, and other functionalized derivatives that are useful in further synthetic applications .
Scientific Research Applications
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the protein, depending on the context .
Comparison with Similar Compounds
Similar Compounds
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of a boronic acid group.
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Another related compound used in the development of PROTACs.
Uniqueness
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is unique due to its specific combination of functional groups, which allows for versatile reactivity and application in various fields. Its boronic acid group is particularly valuable for forming reversible covalent bonds, making it useful in drug design and other applications .
Properties
IUPAC Name |
[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-8-6-17(7-9-18)12-5-4-11(10-16-12)15(20)21/h4-5,10,20-21H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZMMRYQYWCLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681746 | |
Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919347-67-4 | |
Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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